molecular formula C7H14O4 B12809873 3-Hydroxybutyl lactate CAS No. 77944-82-2

3-Hydroxybutyl lactate

Cat. No.: B12809873
CAS No.: 77944-82-2
M. Wt: 162.18 g/mol
InChI Key: WBEAUDLYVFLJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy acids It is a derivative of lactic acid and contains a hydroxyl group attached to the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyl lactate can be synthesized through several methods. One common approach involves the esterification of lactic acid with 3-hydroxybutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Lactic Acid+3-Hydroxybutanol3-Hydroxybutyl Lactate+Water\text{Lactic Acid} + \text{3-Hydroxybutanol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+3-Hydroxybutanol→3-Hydroxybutyl Lactate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybutyl lactate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutyl lactate.

    Reduction: The ester group can be reduced to form 3-hydroxybutyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Oxobutyl lactate

    Reduction: 3-Hydroxybutyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxybutyl lactate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions and can be used to study metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological processes.

    Industry: It is used in the production of biodegradable plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 3-hydroxybutyl lactate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, influencing gene expression and metabolic pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and energy production.

Comparison with Similar Compounds

    Lactic Acid: A simple hydroxy acid with a similar structure but lacking the butyl chain.

    3-Hydroxybutyrate: A ketone body with a similar hydroxyl group but different metabolic roles.

    Polyhydroxybutyrate: A polymer derived from 3-hydroxybutyrate, used in biodegradable plastics.

Uniqueness: 3-Hydroxybutyl lactate is unique due to its combination of a hydroxyl group and a butyl chain, which imparts distinct chemical and biological properties

Properties

CAS No.

77944-82-2

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3-hydroxybutyl 2-hydroxypropanoate

InChI

InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3

InChI Key

WBEAUDLYVFLJBT-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.